1-(Oxan-4-yl)-1,4-diazepane
Overview
Description
1-(Oxan-4-yl)-1,4-diazepane is a heterocyclic compound that features a seven-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diaminobutane with 1,4-dioxane in the presence of a suitable catalyst can yield this compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Oxides of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
1-(Oxan-4-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- 1-(Oxan-4-yl)-4-oxocyclohexane-1-carbonitrile
- 1-(Tetrahydro-2H-pyran-4-yl)ethanone
- Tetrahydropyran derivatives
Comparison: 1-(Oxan-4-yl)-1,4-diazepane is unique due to its seven-membered ring structure containing both nitrogen and oxygen atoms. This structural feature distinguishes it from other similar compounds, which may have different ring sizes or lack the combination of nitrogen and oxygen atoms. The presence of both nitrogen and oxygen in the ring can impart distinct chemical reactivity and biological activity, making this compound a valuable compound for various applications .
Properties
IUPAC Name |
1-(oxan-4-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-4-11-5-7-12(6-1)10-2-8-13-9-3-10/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUQGIXTOHOPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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